molecular formula C166H274N46O53S2 B1139623 α-helical CRF 9-41 CAS No. 90880-23-2

α-helical CRF 9-41

Cat. No. B1139623
CAS RN: 90880-23-2
M. Wt: 3827
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“α-helical CRF 9-41” is a corticotropin-releasing factor receptor antagonist . It has Ki values of 17, 5, and 0.97 at human CRF1, rat CRF2α, and mouse CRF2β receptors respectively . It is also a partial agonist of the CRF1 receptor with an EC50 of 140 nM .


Molecular Structure Analysis

The molecular structure of “α-helical CRF 9-41” is complex, and it’s a large molecule with a molecular weight of 3826.4 . The formula is C166H274N46O53S2 .


Physical And Chemical Properties Analysis

“α-helical CRF 9-41” is a solid substance . It’s soluble in water at a concentration of 30 mg/mL . It should be stored at -20°C in a dry, sealed environment .

Scientific Research Applications

Antagonist Activity in Bioassay Systems

Studies have been performed to compare the ability of the CRF receptor antagonist, α-helical CRF 9–41, to inhibit the actions of CRF in three in vivo bioassay systems . When both peptides were administered intracerebroventricularly, an antagonist:agonist ratio between 6:1–12:1 was required to abolish CRF-induced elevations of plasma catecholamine levels .

Inhibition of CRF Actions

The α-helical CRF 9–41 has been used to inhibit the actions of CRF in various physiological systems . For instance, when both peptides were administered intravenously, CRF-induced hypotension and tachycardia were completely prevented by an antagonist:agonist ratio of 6:1 .

Role in Endocrinology

The α-helical CRF 9–41 has been used to study the endocrine system. It was found that total blockade of CRF-induced elevations of plasma ACTH and β-endorphin levels required an antagonist:agonist ratio of 3000:1 .

Structural and Functional Insights

Research has been conducted to gain structural and functional insights into CRF peptides and their receptors . Understanding the structural basis of CRF ligand binding and activation of their receptors opens avenues for the development of novel drugs targeting CRF receptors .

Therapeutic Potential

Several of the CRF analogs, including α-helical CRF 9–41, have shown considerable therapeutic potential in the treatment of various diseases . They act by interacting with two types of plasma membrane proteins, type 1 (CRF 1 R) and type 2 (CRF 2 R), which belong to subfamily B1 of the family B G-protein-coupled receptors (GPCRs) .

Role in Pharmacology

The α-helical CRF 9–41 exhibits 10-fold higher affinity for rat CRF 2α receptors over human CRF 2α receptors . This property has been used to elucidate the role of CRF in various physiological systems .

Mechanism of Action

Safety and Hazards

The safety and hazards of “α-helical CRF 9-41” are not well-documented. It’s used for research purposes only and is not intended for human or veterinary use .

properties

{ "Design of the Synthesis Pathway": "The synthesis of α-helical CRF 9-41 can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Cys(Trt)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Leu-OH", "Fmoc-Phe-OH", "Fmoc-Pro-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Val-OH", "Rink amide resin" ], "Reaction": [ "1. Swell the Rink amide resin in DMF for 30 minutes.", "2. Remove the DMF and add a solution of Fmoc-Cys(Trt)-OH (3 eq) and HBTU (3 eq) in DMF. Stir for 2 hours.", "3. Wash the resin with DMF and repeat step 2 with Fmoc-Asp(OtBu)-OH (3 eq) and HBTU (3 eq).", "4. Wash the resin with DMF and repeat step 2 with Fmoc-Arg(Pbf)-OH (3 eq) and HBTU (3 eq).", "5. Wash the resin with DMF and repeat step 2 with Fmoc-His(Trt)-OH (3 eq) and HBTU (3 eq).", "6. Wash the resin with DMF and repeat step 2 with Fmoc-Leu-OH (3 eq) and HBTU (3 eq).", "7. Wash the resin with DMF and repeat step 2 with Fmoc-Phe-OH (3 eq) and HBTU (3 eq).", "8. Wash the resin with DMF and repeat step 2 with Fmoc-Pro-OH (3 eq) and HBTU (3 eq).", "9. Wash the resin with DMF and repeat step 2 with Fmoc-Ser(tBu)-OH (3 eq) and HBTU (3 eq).", "10. Wash the resin with DMF and repeat step 2 with Fmoc-Val-OH (3 eq) and HBTU (3 eq).", "11. Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.", "12. Couple Fmoc-CRF(9-41)-OH (3 eq) and HBTU (3 eq) in DMF for 2 hours.", "13. Deprotect the side chain protecting groups with TFA.", "14. Purify the crude product by HPLC and lyophilize to obtain α-helical CRF 9-41." ] }

CAS RN

90880-23-2

Product Name

α-helical CRF 9-41

Molecular Formula

C166H274N46O53S2

Molecular Weight

3827

synonyms

Alternative Name: α-helical-Corticotropin-Releasing Factor 9-41

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.